![molecular formula C14H18O5 B13986166 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid CAS No. 6951-88-8](/img/structure/B13986166.png)
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid is an organic compound with the molecular formula C14H20O5 It is a derivative of pentanoic acid, featuring an acetyloxy group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid can be achieved through several methods. One common approach involves the esterification of 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetyloxy derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable lipase-catalyzed synthesis methods. For example, the synthesis of ®-4-(acetyloxy)pentanoic acid from racemic γ-valerolactone has been reported. This method utilizes lipase enzymes to catalyze the esterification reaction, providing a more environmentally friendly and efficient route for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 5-(4-hydroxy-3-methoxyphenyl)pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative. This hydrolysis reaction can be catalyzed by enzymes such as esterases. The methoxyphenyl group may also participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-hydroxy-3-methoxyphenyl)pentanoic acid: This compound is a precursor in the synthesis of 5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid and shares similar structural features.
®-4-(acetyloxy)pentanoic acid: Another acetyloxy derivative with similar functional groups.
Uniqueness
This compound is unique due to the presence of both acetyloxy and methoxyphenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6951-88-8 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
5-(4-acetyloxy-3-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H18O5/c1-10(15)19-12-8-7-11(9-13(12)18-2)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) |
Clave InChI |
OBYSHHWEPBSEBT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)CCCCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


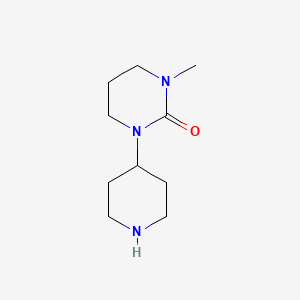
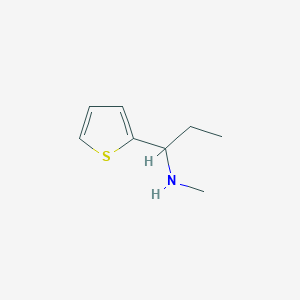



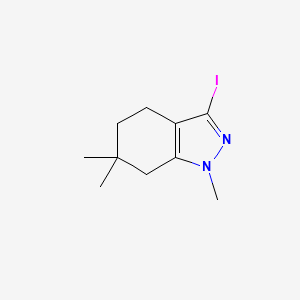

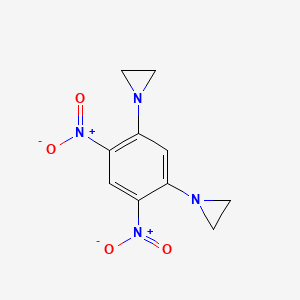

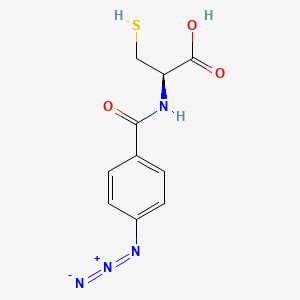
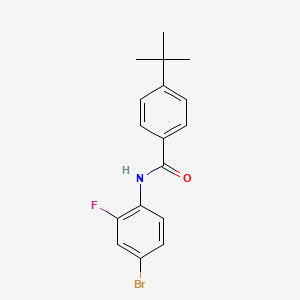
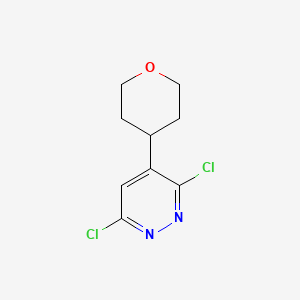
![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)
